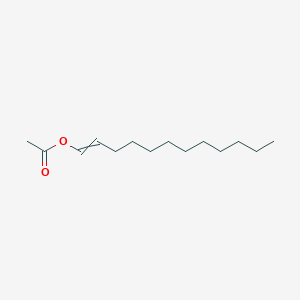
dodec-1-enyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-1-enyl acetate, also known as (E)-dodec-1-enyl acetate, is an organic compound with the molecular formula C14H26O2. It is an ester formed from dodec-1-enol and acetic acid. This compound is known for its role as a sex pheromone in certain insect species, particularly in moths .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-1-enyl acetate can be synthesized through various methods. One common synthetic route involves the esterification of dodec-1-enol with acetic acid in the presence of an acid catalyst. Another method involves the use of monomethyl azelate and crotyl acetate in a four-stage synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dodec-1-enyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to dodec-1-enol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Dodec-1-enal or dodecanoic acid.
Reduction: Dodec-1-enol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dodec-1-enyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a sex pheromone in insect behavior studies, particularly in moths.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of fragrances and as an attractant in pest control
Mechanism of Action
The mechanism of action of dodec-1-enyl acetate as a sex pheromone involves its interaction with specific olfactory receptors in insects. These receptors are part of the olfactory system, which detects and processes chemical signals. The binding of this compound to these receptors triggers a cascade of molecular events, leading to behavioral responses such as mating .
Comparison with Similar Compounds
Similar Compounds
8-Dodecen-1-ol acetate: Another insect pheromone with similar structure and function.
Dodec-10E-en-1-yl acetate: Used as a sex pheromone in different insect species
Uniqueness
Dodec-1-enyl acetate is unique due to its specific role in the mating behavior of certain moth species. Its synthesis and application in pest control highlight its importance in both scientific research and industry .
Properties
CAS No. |
56438-08-5 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
dodec-1-enyl acetate |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h12-13H,3-11H2,1-2H3 |
InChI Key |
MAAMIILYYYQTQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















